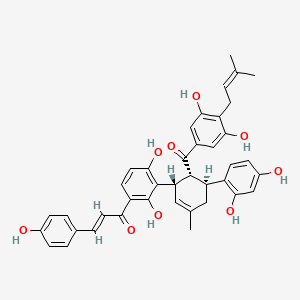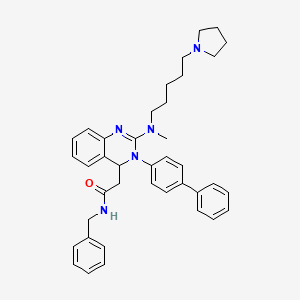![molecular formula C28H30N2O5 B10850004 (1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNT-63 is a selective κ-opioid receptor agonist. It is part of a class of compounds known for their potential analgesic properties without the side effects typically associated with μ-opioid receptor-selective drugs such as morphine . KNT-63 has shown promise in preclinical studies for its ability to selectively target κ-opioid receptors, which are involved in pain regulation, mood, and behavior .
Preparation Methods
The synthesis of KNT-63 involves the preparation of oxabicyclo[2.2.2]octane derivatives. The synthetic route typically includes the following steps:
Formation of the oxabicyclo[2.2.2]octane core: This is achieved through a series of cyclization reactions.
Functionalization of the core structure: Various functional groups are introduced to enhance the selectivity and potency of the compound.
Chemical Reactions Analysis
KNT-63 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KNT-63 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
KNT-63 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationship of κ-opioid receptor agonists.
Biology: It is used to investigate the role of κ-opioid receptors in various biological processes, including pain regulation, mood, and behavior.
Medicine: It is being explored as a potential analgesic drug with fewer side effects compared to traditional opioids.
Mechanism of Action
KNT-63 exerts its effects by selectively binding to κ-opioid receptors, which are part of the G-protein-coupled receptor family. Upon binding, KNT-63 activates these receptors, leading to a series of intracellular signaling events that result in analgesic effects. The primary molecular targets are the κ-opioid receptors, and the pathways involved include G-protein signaling and β-arrestin pathways .
Comparison with Similar Compounds
KNT-63 is similar to other κ-opioid receptor agonists such as TRK-820, KNT-62, and NS-22. KNT-63 is unique due to its oxabicyclo[2.2.2]octane core structure, which provides enhanced selectivity and potency for κ-opioid receptors . Other similar compounds include:
TRK-820: A morphinan derivative with high selectivity for κ-opioid receptors.
KNT-62: A related compound with similar κ-opioid receptor affinity.
NS-22: A 6,14-epoxymorphinan with equal μ- and κ-opioid receptor affinities.
KNT-63’s unique structure and selectivity make it a promising candidate for further research and development in the field of pain management and other therapeutic applications .
Properties
Molecular Formula |
C28H30N2O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide |
InChI |
InChI=1S/C28H30N2O5/c31-19-9-8-17-14-20-28-11-10-27(33,23(35-28)24(32)29-18-4-2-1-3-5-18)25-26(28,21(17)22(19)34-25)12-13-30(20)15-16-6-7-16/h1-5,8-9,16,20,23,25,31,33H,6-7,10-15H2,(H,29,32)/t20-,23-,25-,26+,27-,28-/m1/s1 |
InChI Key |
YYNRSCGPLWDLNI-SXYWCRSPSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O[C@@H]6C(=O)NC8=CC=CC=C8)O |
Canonical SMILES |
C1CC1CN2CCC34C5C6(CCC3(C2CC7=C4C(=C(C=C7)O)O5)OC6C(=O)NC8=CC=CC=C8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
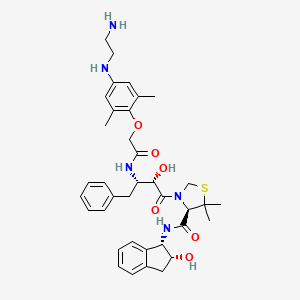

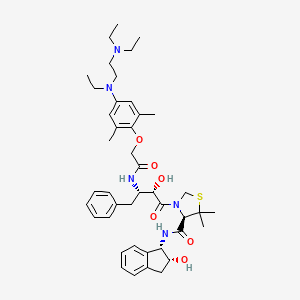
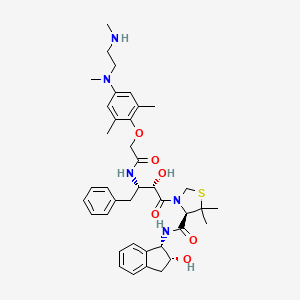
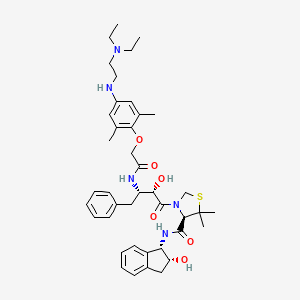
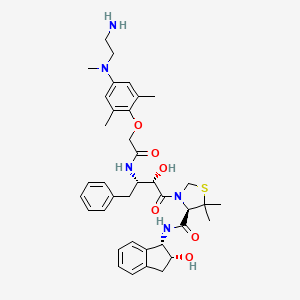
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
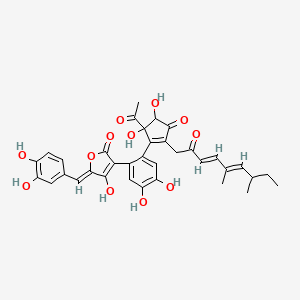
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
